N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine is a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML) and other malignancies. [] This compound belongs to the class of pyrimidine derivatives and plays a crucial role in forming the core structure of Imatinib.
A practical and efficient synthesis of N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine has been reported. [] The synthesis involves a multi-step process using commercially available starting materials. A key step is the condensation of 4-methyl-3-nitropyridine with N,N-dimethylformamide dimethyl acetal, followed by a reduction reaction to obtain 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2yl)-benzene-1,3-diamine. This intermediate is then reacted with 4-(chloromethyl)benzoyl chloride and subsequently with piperidine to yield N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine. This synthetic route is advantageous due to its concise procedures, avoidance of expensive or highly toxic transition-metal catalysts or reagents, and the ability to be scaled up to at least 100 mmol. []
N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine is a reactive intermediate that can undergo further chemical transformations. A crucial reaction in the synthesis of Imatinib involves the acylation of the terminal amine group of N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine with 4-(chloromethyl)benzoyl chloride. This reaction forms an amide bond, leading to the formation of the Imatinib precursor. []
The primary application of N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine is as a crucial intermediate in the synthesis of Imatinib. [] Its specific structural features allow for the construction of the Imatinib core structure, enabling the drug's potent and selective inhibition of Bcr-Abl tyrosine kinase. This application highlights the importance of N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine in the development of targeted cancer therapies.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7